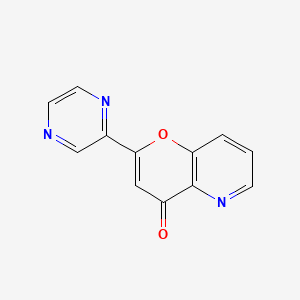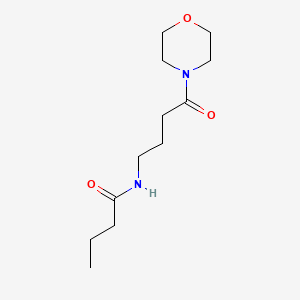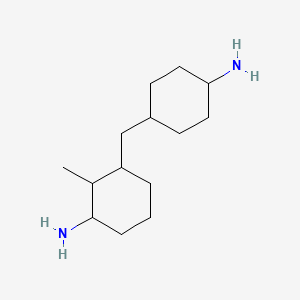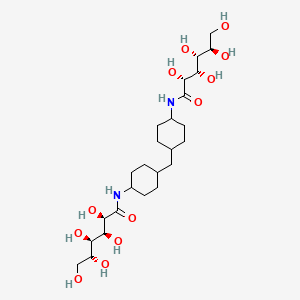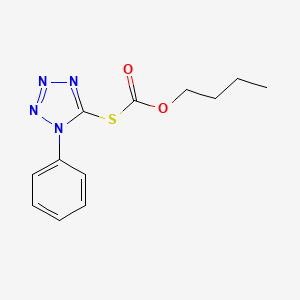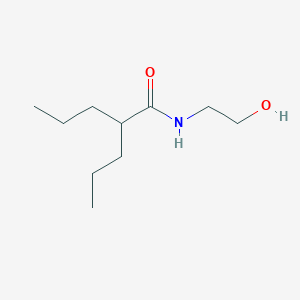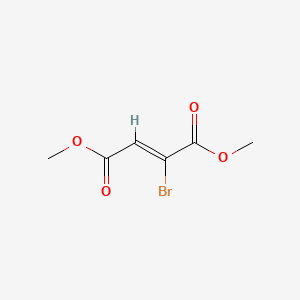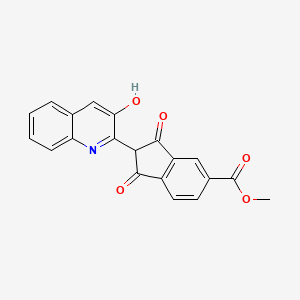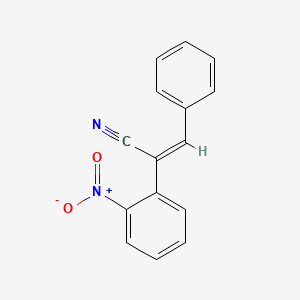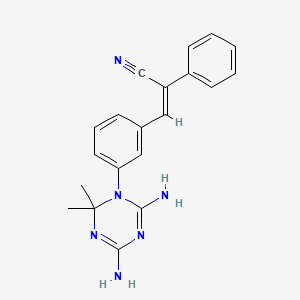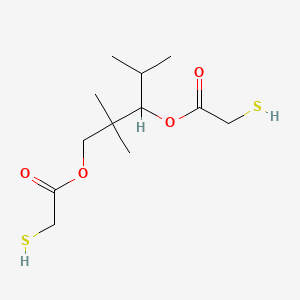
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) is an organic compound characterized by its unique structure, which includes two mercaptoacetate groups attached to a central 1,3-propanediyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with mercaptoacetic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{2,2-Dimethyl-1,3-propanediol} + 2 \text{Mercaptoacetic acid} \rightarrow \text{2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate)} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) can undergo various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and carboxylic acids.
Reduction: Alcohols and thiols.
Substitution: Amides and esters.
Scientific Research Applications
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) exerts its effects is primarily through its reactive mercapto groups. These groups can form covalent bonds with various molecular targets, including proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of the target compound.
Mercaptoacetic acid: Another precursor used in the synthesis.
2,2-Dimethyl-1,3-propanediyl bis(2-mercaptoacetate): A closely related compound with similar properties.
Uniqueness
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dual mercapto groups make it particularly valuable in redox chemistry and as a versatile building block in synthetic chemistry.
Properties
CAS No. |
77223-49-5 |
|---|---|
Molecular Formula |
C12H22O4S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[2,2,4-trimethyl-3-(2-sulfanylacetyl)oxypentyl] 2-sulfanylacetate |
InChI |
InChI=1S/C12H22O4S2/c1-8(2)11(16-10(14)6-18)12(3,4)7-15-9(13)5-17/h8,11,17-18H,5-7H2,1-4H3 |
InChI Key |
JYUDRJYWUHFMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)CS)OC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





